molecular formula C19H21N3O4 B5441053 N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide

N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5441053
M. Wt: 355.4 g/mol
InChI Key: LIHZFXYGXLYPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide, commonly known as MBZP, is a synthetic compound belonging to the class of piperazine derivatives. MBZP has gained attention in scientific research due to its potential as a psychoactive substance and its structural similarity to benzylpiperazine (BZP), a recreational drug.

Mechanism of Action

The exact mechanism of action of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin and dopamine releasing agent, similar to N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. This leads to increased levels of these neurotransmitters in the brain, which can produce psychoactive effects.
Biochemical and Physiological Effects
MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects. In addition to its dopamine-releasing properties, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to increase heart rate and blood pressure in rats. It has also been shown to produce anxiogenic effects, increasing anxiety-like behavior in rats.

Advantages and Limitations for Lab Experiments

MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also structurally similar to N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide, allowing for comparisons between the two compounds.
However, there are also limitations to the use of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables in behavioral studies. Additionally, its potential as a recreational drug may limit its availability for research purposes.

Future Directions

There are several future directions for research on MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Its dopamine-releasing properties may make it a promising candidate for further study in this area.
Another future direction is the development of analogs of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide with improved pharmacological properties. For example, analogs with increased selectivity for dopamine or serotonin receptors may have greater therapeutic potential.
Conclusion
In conclusion, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a synthetic compound with potential as a psychoactive substance and a structural similarity to the recreational drug N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. Its mechanism of action involves the release of serotonin and dopamine in the brain, leading to a range of biochemical and physiological effects. While MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has advantages for use in lab experiments, there are also limitations to its use. Future research on MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide may focus on its potential as a treatment for psychiatric disorders and the development of analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-methoxyphenylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide.

Scientific Research Applications

MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential as a psychoactive substance. In one study, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide was found to produce locomotor stimulation and hyperthermia in rats, similar to the effects of N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. Another study found that MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide increased dopamine release in the brain, suggesting its potential as a dopamine-releasing agent.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-24-16-5-3-2-4-15(16)21-8-10-22(11-9-21)19(23)20-14-6-7-17-18(12-14)26-13-25-17/h2-7,12H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHZFXYGXLYPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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